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Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Piperazin-1-ylbenzenesulfonamide, a molecule of interest in medicinal chemistry and

drug development. Due to the limited availability of complete experimental spectral data in

peer-reviewed literature, this guide combines known physical properties with predicted

spectroscopic data based on the analysis of its constituent functional groups—a substituted

benzene ring, a sulfonamide group, and a piperazine ring. Detailed experimental protocols for

acquiring 1H NMR, 13C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra are provided to

facilitate further research and verification. This document is intended to serve as a valuable

resource for researchers involved in the synthesis, identification, and application of this and

related compounds.

Introduction
4-Piperazin-1-ylbenzenesulfonamide (C₁₀H₁₅N₃O₂S) is a chemical compound that

incorporates both a sulfonamide and a piperazine moiety. Sulfonamides are a well-established

class of compounds with a broad range of biological activities, including antibacterial and

diuretic properties. The piperazine ring is a common scaffold in medicinal chemistry, known to

impart favorable pharmacokinetic properties and to interact with various biological targets. The

combination of these two pharmacophores in 4-Piperazin-1-ylbenzenesulfonamide suggests
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its potential for diverse pharmacological applications. Accurate and thorough spectroscopic

characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the

identity, purity, and structural integrity of the compound.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Piperazin-1-ylbenzenesulfonamide is

presented in Table 1.

Property Value Reference(s)

Molecular Formula C₁₀H₁₅N₃O₂S [1]

Molecular Weight 241.31 g/mol [1]

Melting Point 210-211 °C

Appearance Solid

CAS Number 170856-87-8 [2]

Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic data for 4-Piperazin-1-
ylbenzenesulfonamide. These predictions are based on the known spectral characteristics of

analogous structures containing benzenesulfonamide and piperazine moieties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of 4-Piperazin-1-ylbenzenesulfonamide would exhibit

distinct signals corresponding to the protons of the benzenesulfonyl and piperazinyl groups.

The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group

and the electron-donating nature of the piperazine nitrogen attached to the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 d 2H
Ar-H (ortho to -

SO₂NH₂)

~6.95 d 2H
Ar-H (ortho to

piperazine)

~7.20 s (broad) 2H -SO₂NH₂

~3.20 t 4H
-N(CH₂)₂- (piperazine,

adjacent to phenyl)

~2.90 t 4H
-N(CH₂)₂- (piperazine,

distal to phenyl)

~2.50 s (broad) 1H -NH- (piperazine)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

predicted chemical shifts for 4-Piperazin-1-ylbenzenesulfonamide are summarized in Table

3.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~152.0 Ar-C (ipso, attached to piperazine)

~140.0 Ar-C (ipso, attached to -SO₂NH₂)

~128.0 Ar-C (ortho to -SO₂NH₂)

~115.0 Ar-C (ortho to piperazine)

~48.0 -N(CH₂)₂- (piperazine, adjacent to phenyl)

~45.0 -N(CH₂)₂- (piperazine, distal to phenyl)
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

The predicted characteristic absorption bands for 4-Piperazin-1-ylbenzenesulfonamide are

listed in Table 4.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad
N-H stretching (sulfonamide

and piperazine)

3100-3000 Medium Aromatic C-H stretching

2950-2800 Medium
Aliphatic C-H stretching

(piperazine)

1600-1450 Medium-Strong Aromatic C=C stretching

1350-1300 Strong
Asymmetric SO₂ stretching

(sulfonamide)

1170-1150 Strong
Symmetric SO₂ stretching

(sulfonamide)

~1100 Medium C-N stretching

~900 Medium S-N stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. For 4-Piperazin-1-ylbenzenesulfonamide, electrospray ionization (ESI) in

positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI+)
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m/z Ion

242.0961 [M+H]⁺

Predicted Fragments Loss of SO₂, piperazine ring fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted

benzene ring.

Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)

λ_max (nm) Molar Absorptivity (ε) Transition

~220 High π → π

~270 Medium π → π

Experimental Protocols
The following are detailed protocols for the spectroscopic characterization of 4-Piperazin-1-
ylbenzenesulfonamide. These are generalized procedures and may require optimization

based on the specific instrumentation available.

General Workflow
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Synthesis & Purification

Spectroscopic Characterization

Data Analysis

Synthesis of 4-Piperazin-1-ylbenzenesulfonamide Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H & ¹³C)

FT-IR Spectroscopy

Mass Spectrometry

UV-Vis Spectroscopy

Spectral Interpretation Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of 4-Piperazin-
1-ylbenzenesulfonamide.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrument Setup:

Use a standard 5 mm NMR tube.

Tune and shim the spectrometer according to standard procedures to optimize magnetic

field homogeneity.

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b187734?utm_src=pdf-body-img
https://www.benchchem.com/product/b187734?utm_src=pdf-body
https://www.benchchem.com/product/b187734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 16-64 scans).

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts relative to the residual solvent

peak (DMSO at ~2.50 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR (typically several hundred

to thousands) due to the lower natural abundance of ¹³C.

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the

solvent peak (DMSO-d₆ at ~39.52 ppm).

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.[3]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.[3]

Instrument Setup:
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Record a background spectrum of the empty sample compartment to subtract atmospheric

CO₂ and H₂O absorptions.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4

cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis:

Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol (ESI)
Sample Preparation:

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrument Setup:

Use an electrospray ionization (ESI) source in positive ion mode.

Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and

drying gas flow rate and temperature, to maximize the signal of the protonated molecular

ion.

Spectrum Acquisition:

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography system.

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
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Fragmentation Analysis (MS/MS):

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

Perform collision-induced dissociation (CID) by applying a suitable collision energy to

induce fragmentation.

Acquire the product ion spectrum to identify the characteristic fragment ions.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or

ethanol) of a known concentration (e.g., 1 mg/mL).

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for absorbance measurements (typically absorbance values should be between 0.1 and

1.0).

Instrument Setup:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill one cuvette with the pure solvent to be used as a blank.

Spectrum Acquisition:

Record a baseline spectrum with the blank cuvette.

Record the UV-Vis spectrum of the sample solution over the desired wavelength range

(e.g., 200-400 nm).

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λ_max).

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-

Lambert law (A = εcl).
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Biological Activity and Potential Signaling Pathways
Derivatives of benzenesulfonamide are known to exhibit a wide range of biological activities.

For instance, some act as inhibitors of carbonic anhydrase, an enzyme involved in various

physiological processes. Piperazine derivatives are also prevalent in centrally acting drugs,

targeting various receptors and transporters in the nervous system.

Given the structural motifs present in 4-Piperazin-1-ylbenzenesulfonamide, it is plausible that

this compound could interact with biological targets such as carbonic anhydrases or specific

neurotransmitter receptors. However, without specific experimental data, any proposed

signaling pathway would be speculative. Further biological screening is required to elucidate its

mechanism of action.

4-Piperazin-1-ylbenzenesulfonamide

Potential Biological Target
(e.g., Carbonic Anhydrase, GPCR)

Binding/Inhibition

Downstream Signaling Cascade

Cellular/Physiological Response

Click to download full resolution via product page

Caption: A speculative logical relationship for the potential biological action of 4-Piperazin-1-
ylbenzenesulfonamide.

Conclusion
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This technical guide provides a foundational understanding of the spectroscopic characteristics

of 4-Piperazin-1-ylbenzenesulfonamide. While complete experimental data is not yet widely

available, the predicted spectral data and detailed experimental protocols presented herein

offer a solid starting point for researchers. The unique combination of the sulfonamide and

piperazine moieties makes this compound an interesting candidate for further investigation in

drug discovery and development. The provided methodologies will aid in the unambiguous

identification and characterization of this and structurally related molecules, which is a critical

step in advancing our understanding of their chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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